molecular formula C12H16O3 B3386245 2-(3,4-Dimethoxyphenyl)-2-methylpropanal CAS No. 717105-57-2

2-(3,4-Dimethoxyphenyl)-2-methylpropanal

Cat. No. B3386245
CAS RN: 717105-57-2
M. Wt: 208.25
InChI Key: SCOOQTYFSKAAKE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-methylpropanal is a chemical compound that belongs to the class of aldehydes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, a process of programmed cell death. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal have been studied extensively. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a key role in the apoptotic process. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been shown to downregulate the expression of COX-2, leading to a reduction in the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)-2-methylpropanal has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for researchers. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been found to exhibit low toxicity, making it a safe option for in vitro and in vivo studies.
However, there are also some limitations associated with the use of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal in lab experiments. This compound has limited solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal. One potential direction is the development of novel analogs of this compound with improved antitumor activity and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal and to identify potential molecular targets for this compound. Finally, more research is needed to explore the potential applications of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal in other fields, such as materials science and organic synthesis.
Conclusion
In conclusion, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is a chemical compound with significant potential for applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a potential candidate for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal and to explore its potential applications in other fields.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-(3,4-Dimethoxyphenyl)-2-methylpropanal has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOQTYFSKAAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-2-methylpropanal

Synthesis routes and methods I

Procedure details

A solution of 100 mg (0.476 mmol) 2-(3,4-dimethoxy-phenyl)-2-methyl-propan-1-ol in 1 ml dichloromethane is treated with 202 mg (0.476 mmol) Dess-Martin reagent at rt. After 1 h aqueous sodium bicarbonate and sodium thiosulphate solutions are added and the product is extracted with dichloromethane. The organic layers are evaporated and the aldehyde is obtained in a sufficient purity to be used in reductive aminations.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.